molecular formula C13H18ClNO2 B13570525 Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate

Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate

Cat. No.: B13570525
M. Wt: 255.74 g/mol
InChI Key: JZWKNFMLYHWTOQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(4-bromophenyl)-4-methylpentanoate
  • Methyl 4-amino-3-(4-fluorophenyl)-4-methylpentanoate
  • Methyl 4-amino-3-(4-methylphenyl)-4-methylpentanoate

Uniqueness

Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs with different substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate, and how do reaction conditions influence yield?

A common approach involves chemoenzymatic methods, such as α-chymotrypsin-mediated kinetic resolution of nitrobutyric acid ester precursors, which enables enantioselective synthesis . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for minimizing side reactions like hydrolysis of the methyl ester group. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) can stabilize intermediates and improve yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR and Raman spectroscopy to identify functional groups (e.g., NH₂, ester C=O, and aromatic C-Cl vibrations) .
  • NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and confirm substitution patterns on the chlorophenyl ring. The methyl ester group typically appears as a singlet at ~3.6 ppm in ¹H NMR .
  • X-ray crystallography for absolute configuration determination, with unit cell parameters (e.g., monoclinic systems) refined using software like SHELXL .

Q. How should stability studies be designed to evaluate degradation pathways under storage conditions?

Accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels can identify degradation products like hydrolysis of the ester group to carboxylic acid. Analytical methods like HPLC-MS or GC-MS are recommended to track degradation kinetics. Storage in inert atmospheres at -20°C is advised to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral separation methods are most efficient?

Enantiomers can be resolved via:

  • Chiral chromatography using columns with immobilized cyclodextrin or cellulose-based stationary phases.
  • Kinetic enzymatic resolution (e.g., using lipases or proteases) to selectively modify one enantiomer .
  • Crystallization-induced asymmetric transformation (CIAT) with chiral co-crystals, leveraging differences in solubility .

Q. What computational models (e.g., DFT) are suitable for predicting vibrational spectra or reaction mechanisms?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets accurately predicts vibrational modes (e.g., NH₂ bending, C-Cl stretching) and correlates with experimental IR/Raman data . For reaction mechanisms, transition state analysis using Gaussian or ORCA software can elucidate steps like nucleophilic substitution at the chlorophenyl group.

Q. How does structural modification (e.g., halogen substitution or ester group replacement) affect bioactivity or physicochemical properties?

Comparative studies with analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) reveal:

  • Increased lipophilicity with bulkier substituents, enhancing membrane permeability.
  • Altered hydrogen-bonding capacity when replacing the methyl ester with ethyl or tert-butyl esters, affecting solubility .
  • Bioactivity shifts in GABA receptor binding assays, as seen in Baclofen analogs .

Q. Contradictions and Limitations in Existing Data

  • Stereochemical ambiguity : Some studies report racemic mixtures, while others assume enantiopure synthesis without explicit proof .
  • Divergent stability data : Conflicting reports on thermal decomposition temperatures suggest batch-to-batch variability in purity .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate

InChI

InChI=1S/C13H18ClNO2/c1-13(2,15)11(8-12(16)17-3)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3

InChI Key

JZWKNFMLYHWTOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC(=O)OC)C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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